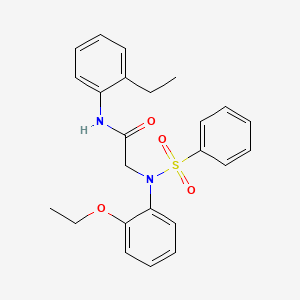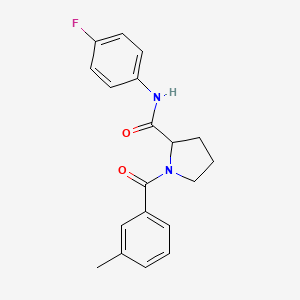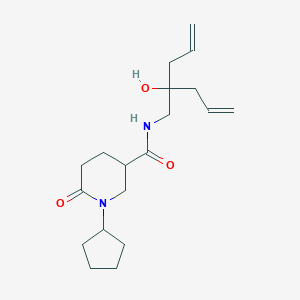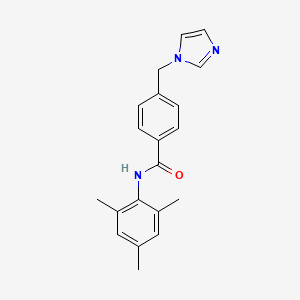![molecular formula C23H17BrN4O B5952514 2-[2-[(2E)-2-benzylidenehydrazinyl]-6-(4-bromophenyl)pyrimidin-4-yl]phenol](/img/structure/B5952514.png)
2-[2-[(2E)-2-benzylidenehydrazinyl]-6-(4-bromophenyl)pyrimidin-4-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-[(2E)-2-benzylidenehydrazinyl]-6-(4-bromophenyl)pyrimidin-4-yl]phenol is a complex organic compound that belongs to the class of hydrazones and pyrimidines. This compound is characterized by its unique structure, which includes a benzylidenehydrazinyl group, a bromophenyl group, and a pyrimidinyl group attached to a phenol moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(2E)-2-benzylidenehydrazinyl]-6-(4-bromophenyl)pyrimidin-4-yl]phenol typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of Benzylidenehydrazine: The reaction of benzaldehyde with hydrazine hydrate under reflux conditions to form benzylidenehydrazine.
Synthesis of Pyrimidine Derivative: The condensation of benzylidenehydrazine with 4-bromoacetophenone in the presence of a base such as sodium ethoxide to form the pyrimidine derivative.
Coupling with Phenol: The final step involves the coupling of the pyrimidine derivative with phenol in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[2-[(2E)-2-benzylidenehydrazinyl]-6-(4-bromophenyl)pyrimidin-4-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The benzylidenehydrazinyl group can be reduced to hydrazine derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, palladium catalysts
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Hydrazine derivatives
Substitution: Substituted bromophenyl derivatives
Scientific Research Applications
2-[2-[(2E)-2-benzylidenehydrazinyl]-6-(4-bromophenyl)pyrimidin-4-yl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-[2-[(2E)-2-benzylidenehydrazinyl]-6-(4-bromophenyl)pyrimidin-4-yl]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial cell membranes can result in antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-[(2E)-2-benzylidenehydrazinyl]-6-(4-chlorophenyl)pyrimidin-4-yl]phenol
- 2-[2-[(2E)-2-benzylidenehydrazinyl]-6-(4-fluorophenyl)pyrimidin-4-yl]phenol
- 2-[2-[(2E)-2-benzylidenehydrazinyl]-6-(4-methylphenyl)pyrimidin-4-yl]phenol
Uniqueness
The uniqueness of 2-[2-[(2E)-2-benzylidenehydrazinyl]-6-(4-bromophenyl)pyrimidin-4-yl]phenol lies in the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in halogen bonding and other interactions, enhancing the compound’s potential as a therapeutic agent and its utility in various applications.
Properties
IUPAC Name |
2-[2-[(2E)-2-benzylidenehydrazinyl]-6-(4-bromophenyl)pyrimidin-4-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN4O/c24-18-12-10-17(11-13-18)20-14-21(19-8-4-5-9-22(19)29)27-23(26-20)28-25-15-16-6-2-1-3-7-16/h1-15,29H,(H,26,27,28)/b25-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBBHUVCELLXFU-MFKUBSTISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC2=NC(=CC(=N2)C3=CC=CC=C3O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC2=NC(=CC(=N2)C3=CC=CC=C3O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(E)-(2,5-dimethylindol-3-ylidene)methyl]-2-thiophen-2-yl-1,3-oxazol-5-ol](/img/structure/B5952436.png)
![(1R*,2R*)-N-[2-(4-oxo-3,4-dihydroquinazolin-2-yl)ethyl]-2-phenylcyclopropanecarboxamide](/img/structure/B5952438.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-[4-(1,3-thiazol-4-yl)phenyl]prolinamide](/img/structure/B5952446.png)
![4-{[2-(1H-tetrazol-5-yl)phenyl]diazenyl}-1,3-benzenediol](/img/structure/B5952453.png)
![Cyclopenten-1-yl-[3-[ethyl(pyridin-4-ylmethyl)amino]piperidin-1-yl]methanone](/img/structure/B5952454.png)



![2-{(E)-[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B5952478.png)
![(5Z)-5-[(5-iodofuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5952482.png)
![2-hydroxy-N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-2,2-diphenylacetohydrazide](/img/structure/B5952506.png)
![methyl 2-[({2-[(benzylthio)acetyl]hydrazino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B5952508.png)
![N,N-diethyl-1-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]pyrrolidin-3-amine](/img/structure/B5952522.png)

